
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:
Synthesis of 4-Aminobenzoic Acid: This is achieved through the nitration of benzene followed by reduction.
Reaction with Piperazine: The 4-aminobenzoic acid is then reacted with piperazine to form the intermediate compound.
Formation of the Boronic Acid: The intermediate is further reacted with triphenylborane to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alkane derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Synthetic Routes
The common synthetic pathways include:
- Step 1: Formation of the piperazine derivative.
- Step 2: Coupling with the boronic acid group.
- Step 3: Purification and characterization through techniques such as NMR, LC-MS, and IR spectroscopy .
Enzyme Inhibition
Research has indicated that (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid can inhibit certain enzymes, particularly proteases and kinases. This inhibition is crucial in modulating biological pathways associated with diseases such as cancer and diabetes. For instance, boronic acids are known to interfere with enzymes involved in glucose metabolism, providing a potential therapeutic pathway for diabetes management .
Anticancer Activity
Studies have demonstrated the compound's efficacy against various cancer cell lines. For example, it has shown cytotoxic effects on prostate cancer cells (PC-3), indicating its potential as an anticancer agent. The mechanism of action may involve the disruption of cellular signaling pathways critical for tumor growth .
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness stems from its ability to disrupt bacterial cell functions without adversely affecting mammalian cells .
Sensing Applications
The reversible binding capability of boronic acids to diols makes this compound suitable for developing glucose sensors and other diagnostic tools. These sensors can detect changes in glucose levels in blood, which is particularly beneficial for diabetes management. The compound's interaction with carbohydrates allows for specific recognition, enhancing the sensitivity of these sensors .
Mechanism of Action
The mechanism of action of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This is primarily due to the boronic acid group, which can interact with diols and other nucleophiles. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
(4-(Piperazin-1-yl)phenyl)boronic acid: Similar structure but lacks the ethyl group on the piperazine ring.
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid: Similar structure with an additional ethyl group on the piperazine ring.
Uniqueness: (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the piperazine moiety enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid is an organic compound that combines a boronic acid functional group with a piperazine moiety. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Boronic Acid Group : Known for forming reversible covalent bonds with diols, enhancing its interaction with biological molecules.
- Piperazine Moiety : A six-membered ring that may improve solubility and facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The boronic acid group can form covalent bonds with serine or threonine residues in enzyme active sites, inhibiting their functions. This is particularly relevant for proteases and kinases involved in critical cellular processes such as metabolism and cell proliferation.
- Binding Affinity : Interaction studies have shown that this compound can bind to various biomolecules, modulating their activity. Techniques such as surface plasmon resonance (SPR) are often employed to quantify binding affinities and kinetics.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity across several domains:
Anticancer Activity
Studies have demonstrated that boronic acids can inhibit enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by disrupting pathways critical for tumor growth .
Antibacterial Properties
The compound has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Inhibition assays reveal that it can significantly reduce bacterial growth, indicating its potential as an antibacterial agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromophenylboronic Acid | Bromine substituent on phenyl | Stronger electrophilic character due to bromine |
4-(Piperidin-1-yl)phenylboronic Acid | Piperidine instead of piperazine | Alters solubility and interaction profile |
4-Aminophenylboronic Acid | Amino group on phenyl | Potentially different bioactivity due to amino group |
3-Pyridylboronic Acid | Pyridine ring instead of phenyl | Different electronic properties affecting reactivity |
This table illustrates how the presence of the piperazine moiety in our compound may enhance its bioactivity compared to others.
Study 1: Anticancer Activity
A study involving xenograft mouse models demonstrated that this compound exhibited anti-tumor activity. The compound was metabolically stable and showed significant inhibition of tumor growth at concentrations below 3 μM, suggesting a cytostatic effect rather than complete lethality .
Study 2: Antibacterial Efficacy
Inhibition assays against E. coli and Pseudomonas aeruginosa revealed that this compound significantly reduced bacterial viability. At a concentration of 50 μg/mL, it displayed over 70% inhibition against these pathogens .
Properties
IUPAC Name |
[4-(1-piperazin-1-ylethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17/h2-5,10,14,16-17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAQKVAYTHWRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.